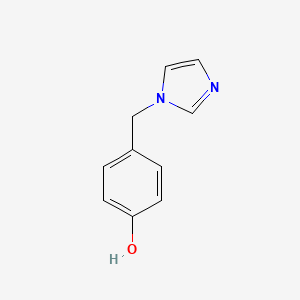

1-(4-Hydroxybenzyl)imidazole

概要

説明

1-(4-Hydroxybenzyl)imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.

Biochemical Pathways

The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.

Pharmacokinetics

In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .

生物活性

1-(4-Hydroxybenzyl)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an imidazole ring substituted with a 4-hydroxybenzyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity through various mechanisms, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and diabetes.

- Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, comparable to standard antibiotics.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 18 |

| Escherichia coli | 12 | Ampicillin | 16 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, indicating its potential use in reducing oxidative damage in biological systems.

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound induced apoptosis in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent.

- Diabetes Management : Another research explored the anti-diabetic properties of the compound. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models, highlighting its therapeutic potential for managing diabetes.

Comparative Analysis with Related Compounds

This compound shows promising biological activities compared to other imidazole derivatives. For instance:

| Compound | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antimicrobial | Moderate |

| 2-Aryl-1-hydroxyimidazoles | Antiviral | High |

| Imidazole derivatives | Antifungal | Variable |

特性

IUPAC Name |

4-(imidazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFROCQEWXHIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194643 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41833-17-4 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Hydroxybenzyl)imidazole interact with DBH and what are the downstream effects?

A1: this compound acts as a substrate for DBH []. This means the enzyme can catalyze a reaction with this compound. Specifically, DBH catalyzes the oxidation of this compound to 4-hydroxybenzaldehyde, utilizing ascorbate and oxygen in the process []. This interaction is significant because it provides insight into the structure-activity relationship of DBH substrates and offers a starting point for designing new inhibitors.

Q2: How does the structure of this compound relate to its activity as a DBH substrate?

A2: The structure of this compound is crucial for its DBH substrate activity. Research indicates that the presence of a heterocyclic ring, such as imidazole, at the alkyl chain terminus is tolerated for substrate activity []. Notably, replacing the imidazole moiety with pyrazole, forming 1-(4-Hydroxybenzyl)pyrazole, results in the loss of substrate activity and instead confers potent DBH inhibition []. This suggests that the specific arrangement of atoms within the heterocyclic ring significantly influences the interaction with DBH and dictates whether a compound acts as a substrate or inhibitor.

Q3: What modifications to this compound-2-thione have been explored to understand the structure-activity relationship at the copper binding site of DBH?

A3: Researchers investigated various structural changes to this compound-2-thione, a known DBH inhibitor, to understand the importance of the copper-binding region []. Replacing the thione sulfur with oxygen or nitrogen led to reduced inhibitory potency, highlighting the essential role of sulfur for optimal activity []. Further studies exploring the relationship between the pKa of the ligand group and inhibitory potency revealed no direct correlation over a range of approximately 10 pKa units []. This suggests that factors beyond ligand pKa influence binding affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。